REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.[C:8]12([C:18](Cl)=[O:19])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.C(N(CC)CC)C>O1CCCC1>[Br:1][C:2]1[S:6][C:5]([NH:7][C:18]([C:8]23[CH2:17][CH:12]4[CH2:11][CH:10]([CH2:16][CH:14]([CH2:13]4)[CH2:15]2)[CH2:9]3)=[O:19])=[N:4][CH:3]=1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC1=CN=C(S1)N
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Name
|
|
Quantity
|
2.74 g
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Type
|
reactant
|
Smiles
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C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
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Name
|
|
Quantity
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3.2 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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4-di(methylamino)pyridine
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Quantity
|
1.1 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to ambient temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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EXTRACTION
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Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica gel, 25% ethyl acetate/hexanes)
|
Name
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|
Type
|
product
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Smiles
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BrC1=CN=C(S1)NC(=O)C12CC3CC(CC(C1)C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |